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Introduction
The designation "L57" is not a unique identifier for a single cell line and can refer to different

cell lines depending on the research context. This document provides a general experimental

protocol for cell culture that can be adapted for various cell lines. As examples, we will refer to

two distinct cell lines: the murine megakaryoblastic cell line L8057 and the human melanoma

cell line LM-MEL-57. Researchers should always verify the specific requirements for their

particular cell line of interest.

The L8057 cell line, derived from a murine source, serves as a valuable model for studying

megakaryocytic biology and differentiation[1]. The LM-MEL-57 cell line is part of a human

melanoma panel and is utilized in cancer research, particularly for immunological and in-vitro

invasion assays.

This document provides detailed protocols for the culture of these and similar cell lines,

quantitative data for experimental planning, and diagrams of key signaling pathways relevant to

their respective cell types.

Quantitative Data Summary
The following tables summarize key quantitative data for the L8057 and LM-MEL-57 cell lines

to facilitate experimental design and comparison.
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Table 1: L8057 Cell Line Quantitative Data

Parameter Value Notes

Doubling Time 24 - 27 hours In liquid culture[1][2].

Spontaneous Polyploidy 8.7% of cells > 4N DNA levels

Indicates a baseline level of

spontaneous

endoreduplication[1].

Response to TPA (50 nM)

Decrease in proliferation,

increase in cell size and

polyploidy

The proportion of cells with

ploidy levels >4N increases to

40.8%[1].

Acetylcholinesterase (AChE)

Expression
< 2.0% (basal)

Increases to >90% after TPA

treatment, a marker of

megakaryocytic

differentiation[1].

Table 2: LM-MEL-57 Cell Line Quantitative Data

Parameter Value Notes

Growth Properties Adherent
Cells grow attached to a

substrate.

Recommended Seeding

Density

2 x 10⁴ - 4 x 10⁴ viable

cells/cm²
For establishing new cultures.

Maintenance Cell

Concentration
2 x 10⁴ - 3.3 x 10⁵ cells/cm²

The range at which cultures

should be maintained.

Cells per Vial (frozen) Approximately 2.0 x 10⁶
Standard quantity for

cryopreserved vials.

Experimental Protocols
These protocols provide a general framework for the culture of both suspension (e.g., L8057)

and adherent (e.g., LM-MEL-57) cell lines. Specific details may need to be optimized for your

particular cell line.
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Protocol 1: General Cell Thawing and Recovery
This protocol is designed for the revival of cryopreserved cells.

Preparation:

Pre-warm the complete growth medium to 37°C in a water bath.

Prepare a sterile 15 mL conical tube containing 9.0 mL of pre-warmed complete growth

medium.

Thawing:

Retrieve the cryovial from liquid nitrogen storage.

Quickly thaw the vial by gentle agitation in a 37°C water bath. Thawing should be rapid

(approximately 2 minutes).

Once the contents are thawed, decontaminate the vial by spraying with 70% ethanol.

Cell Recovery:

Under sterile conditions in a laminar flow hood, transfer the contents of the vial to the 15

mL conical tube containing the pre-warmed medium.

Centrifuge the cell suspension at approximately 150-400 x g for 8 to 12 minutes to pellet

the cells and remove the cryoprotectant.

Carefully aspirate the supernatant.

Resuspend the cell pellet in a small volume of fresh, pre-warmed complete growth

medium.

Culturing:

Transfer the resuspended cells to an appropriate culture vessel (e.g., T-75 flask)

containing the recommended volume of complete growth medium.

Incubate the culture at 37°C in a humidified atmosphere with 5% CO₂.
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Protocol 2: Subculturing (Passaging) Cells
A. Suspension Cells (e.g., L8057)

Cell Counting:

Aseptically remove a sample of the cell suspension.

Perform a viable cell count using a hemocytometer and trypan blue exclusion.

Dilution:

Calculate the volume of the cell suspension needed to seed a new culture vessel at the

desired density.

Transfer the calculated volume of cells to a new culture vessel containing fresh, pre-

warmed complete growth medium.

Incubation:

Incubate the new culture at 37°C in a humidified atmosphere with 5% CO₂.

B. Adherent Cells (e.g., LM-MEL-57)

Preparation:

Examine the culture for confluency (typically 80-90% confluency is optimal for passaging).

Aspirate the old culture medium.

Washing:

Gently rinse the cell monolayer with a sterile, calcium- and magnesium-free phosphate-

buffered saline (PBS) to remove any residual serum. Aspirate the PBS.

Dissociation:

Add a minimal volume of a dissociation reagent, such as 0.25% (w/v) Trypsin-0.53 mM

EDTA solution, to cover the cell monolayer.
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Incubate the vessel at 37°C for a few minutes until the cells detach. Monitor the process

under a microscope. Avoid over-trypsinization.

Neutralization and Collection:

Once the cells are detached, add complete growth medium (containing serum to inactivate

the trypsin) to the vessel.

Gently pipette the medium over the cell layer to create a single-cell suspension.

Seeding and Incubation:

Transfer the desired volume of the cell suspension to a new culture vessel containing pre-

warmed complete growth medium.

Incubate the new culture at 37°C in a humidified atmosphere with 5% CO₂.

Protocol 3: Cryopreservation of Cells
Preparation:

Select a culture in the logarithmic growth phase with high viability.

Prepare a freezing medium consisting of complete growth medium supplemented with a

cryoprotectant (e.g., 5-10% DMSO). Keep the freezing medium cold.

Cell Harvest:

Harvest the cells as described in the subculturing protocol.

Centrifuge the cell suspension and resuspend the cell pellet in cold freezing medium at a

concentration of 1-5 x 10⁶ viable cells/mL.

Freezing:

Aliquot the cell suspension into sterile cryovials.

Place the vials in a controlled-rate freezing container (e.g., "Mr. Frosty") and store at -80°C

for at least 4 hours to ensure a slow cooling rate (approximately -1°C/minute).
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Long-Term Storage:

Transfer the cryovials to the vapor phase of a liquid nitrogen freezer for long-term storage.

Signaling Pathway Diagrams
The following diagrams illustrate key signaling pathways relevant to the biology of

megakaryoblastic leukemia (for L8057) and melanoma (for LM-MEL-57).
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Caption: JAK-STAT signaling pathway in megakaryoblastic leukemia.
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Caption: Key signaling pathways in melanoma: MAPK/ERK and PI3K/AKT.
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Caption: General experimental workflow for L57 cell culture studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Biological and biochemical characteristics of murine megakaryoblastic cell line L8057 -
PubMed [pubmed.ncbi.nlm.nih.gov]

2. Cellosaurus cell line L8057 (CVCL_E074) [cellosaurus.org]

To cite this document: BenchChem. [Application Notes and Protocols for L57 Cell Culture].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15574497#l57-experimental-protocol-for-cell-culture]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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